molecular formula C10H12BF3O3 B13966151 5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid CAS No. 875551-15-8

5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid

Cat. No.: B13966151
CAS No.: 875551-15-8
M. Wt: 248.01 g/mol
InChI Key: IFZYLPOFTKYBOW-UHFFFAOYSA-N
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Description

5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the formation of the corresponding alkyl or alkenylborane . The reaction conditions are generally mild, making it a convenient method for producing this compound.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are efficient and can be scaled up to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include various boronic acids, boronic esters, and boranes. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid is unique due to the presence of both isopropyl and trifluoromethoxy groups. These functional groups impart specific chemical properties, such as increased stability and reactivity, making it a valuable reagent in organic synthesis .

Properties

CAS No.

875551-15-8

Molecular Formula

C10H12BF3O3

Molecular Weight

248.01 g/mol

IUPAC Name

[5-propan-2-yl-2-(trifluoromethoxy)phenyl]boronic acid

InChI

InChI=1S/C10H12BF3O3/c1-6(2)7-3-4-9(17-10(12,13)14)8(5-7)11(15)16/h3-6,15-16H,1-2H3

InChI Key

IFZYLPOFTKYBOW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)C)OC(F)(F)F)(O)O

Origin of Product

United States

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